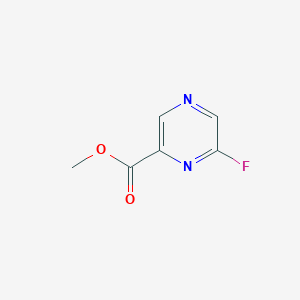

Methyl 6-fluoropyrazine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-fluoropyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c1-11-6(10)4-2-8-3-5(7)9-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCAVPAPLNSKPQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=N1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of Methyl 6-fluoropyrazine-2-carboxylate

High-Value Fluorinated Scaffold for Medicinal Chemistry

Executive Summary

Methyl 6-fluoropyrazine-2-carboxylate (CAS: 2110213-10-8) represents a critical heteroaromatic building block in modern drug discovery, particularly within the antiviral and oncology sectors.[1][2] As a structural analog to precursors of Favipiravir (T-705) , this compound offers a unique combination of electronic deficiency and metabolic stability. The presence of the fluorine atom at the C6 position, adjacent to the ring nitrogens, significantly alters the pKa and lipophilicity of the pyrazine core, making it an ideal scaffold for optimizing Structure-Activity Relationships (SAR).

This guide provides a comprehensive technical analysis of its chemical architecture, validated synthesis protocols, and reactivity profile, designed for researchers requiring actionable data for laboratory application.

Chemical Architecture & Physicochemical Profile[3]

The molecule features a pyrazine ring substituted with a methyl ester at C2 and a fluorine atom at C6.[1][2][3] The 1,4-diazine core is inherently electron-deficient; the addition of the electronegative fluorine and the electron-withdrawing ester group creates a highly reactive electrophilic system.

Table 1: Physicochemical Specifications

| Property | Data | Note |

| Chemical Name | Methyl 6-fluoropyrazine-2-carboxylate | |

| CAS Number | 2110213-10-8 | Distinct from the acid (1197231-27-8) |

| Molecular Formula | ||

| Molecular Weight | 156.11 g/mol | |

| SMILES | COC(=O)C1=CN=C(F)N=C1 | |

| Physical State | Solid / Crystalline Powder | Low melting point solid (est. 40-60°C) |

| Solubility | DMSO, DMF, DCM, Methanol | Sparingly soluble in water |

| Electronic Character | High susceptibility to |

Structural Analysis

-

Fluorine Effect (C6): The fluorine atom exerts a strong inductive effect (-I), pulling electron density from the ring. However, its resonance donation (+R) is weak compared to the inductive pull in this nitrogen-rich system. This activates the C6 position for nucleophilic displacement if harsh conditions are applied, but primarily serves to block metabolic oxidation at this site.

-

Ester Moiety (C2): Provides a handle for further functionalization (amidation, reduction) and increases the acidity of the C3 protons.

Synthetic Routes & Optimization

The synthesis of Methyl 6-fluoropyrazine-2-carboxylate is non-trivial due to the volatility of fluorinated pyrazines and the sensitivity of the ester group. Two primary routes are established: Halogen Exchange (Halex) and Esterification of the Free Acid .

Route A: Halogen Exchange (Halex) - Preferred for Scale-Up

This route utilizes the commercially available Methyl 6-chloropyrazine-2-carboxylate. The reaction is a classic Nucleophilic Aromatic Substitution (

Reagents:

-

Substrate: Methyl 6-chloropyrazine-2-carboxylate

-

Fluorinating Agent: Anhydrous Potassium Fluoride (KF) (Spray-dried is superior)

-

Catalyst: 18-Crown-6 (Phase transfer catalyst)

-

Solvent: Anhydrous DMSO or Sulfolane

Protocol:

-

Drying: Flame-dry a round-bottom flask under Argon. Moisture is the enemy; water will hydrolyze the ester to the acid.

-

Solvation: Dissolve Methyl 6-chloropyrazine-2-carboxylate (1.0 eq) and 18-Crown-6 (0.1 eq) in anhydrous DMSO.

-

Fluorination: Add spray-dried KF (2.5 eq).

-

Reaction: Heat to 80–100°C for 4–6 hours. Note: Do not exceed 140°C to prevent decarboxylation or polymerization.

-

Workup: Cool to RT. Dilute with water (ice-cold) and extract immediately with Ethyl Acetate (3x). Wash organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexane/EtOAc).

Route B: Esterification of 6-Fluoropyrazine-2-carboxylic Acid

Used when the acid (CAS 1197231-27-8) is the starting material.

Protocol:

-

Dissolve 6-fluoropyrazine-2-carboxylic acid in anhydrous Methanol.

-

Add catalytic

or Thionyl Chloride ( -

Reflux for 2 hours.

-

Standard aqueous workup yields the methyl ester in high purity.

Visualization: Synthetic Workflow

Caption: Dual synthetic pathways emphasizing the Halex reaction (Route A) and Esterification (Route B).

Reactivity & Functionalization Profile

The value of Methyl 6-fluoropyrazine-2-carboxylate lies in its regioselective reactivity . The molecule possesses three distinct zones for chemical modification.

The Ester Handle (C2)

-

Amidation: Reacts with primary/secondary amines to form pyrazine-2-carboxamides. This is the primary route to Favipiravir analogs (e.g., reaction with ammonia yields the primary amide).

-

Reduction: Can be reduced to the alcohol (

) using

The Fluorine Center (C6)[6]

- Susceptibility: While fluorine is a stable substituent, the highly electron-deficient nature of the pyrazine ring allows for displacement by strong nucleophiles (alkoxides, thiols) if heated.

-

Metabolic Blocking: In medicinal chemistry, the C-F bond is often used to block the C6 position from metabolic oxidation by cytochrome P450 enzymes, extending the half-life of the drug.

The Pyrazine Ring (C3/C5)

-

C3 Functionalization: The C3 position (ortho to the ester) is the most acidic site on the ring. It can be functionalized via Minisci reactions or radical alkylations.

Visualization: Reactivity Logic

Caption: Divergent synthesis map showing the three primary functionalization pathways.

Applications in Medicinal Chemistry

Bioisosterism & Pharmacokinetics

The 6-fluoro-pyrazine moiety acts as a bioisostere for pyridine or phenyl rings, offering:

-

Reduced Basicity: The additional nitrogen and fluorine lower the basicity of the ring nitrogens, reducing non-specific binding and improving membrane permeability.

-

Lipophilicity Modulation: Fluorine increases lipophilicity (LogP) compared to the hydrogen analog, facilitating blood-brain barrier (BBB) penetration.

Case Study: Favipiravir (T-705) Adjacency

Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is a broad-spectrum antiviral. Methyl 6-fluoropyrazine-2-carboxylate is a "des-hydroxy" precursor ester.

-

Research Utility: It allows researchers to synthesize "3-deoxy" analogs of Favipiravir to test the necessity of the C3-hydroxyl group for viral RNA polymerase inhibition.

Safety & Handling

-

Hazard Identification: Irritant. Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). Moisture sensitive.

-

Spill Protocol: Sweep up solid spills to avoid dust generation. Ventilate area.

References

-

BLD Pharm. (2025).[4] Methyl 6-fluoropyrazine-2-carboxylate Product Analysis. Link

-

BenchChem. (2025).[3] Technical Guide: 6-Fluoro-pyrazine-2-carboxylic acid and Derivatives. Link

-

Shi, F., et al. (2014). "Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir)." Drug Discoveries & Therapeutics, 8(3), 117-120. Link

-

NIST Chemistry WebBook. (2025).[5] Methylpyrazine-2-carboxylate (Analogous Data). Link

Sources

- 1. 356783-27-2|Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate|BLD Pharm [bldpharm.com]

- 2. aaronchem.com [aaronchem.com]

- 3. 6-Fluoro-pyrazine-2-carboxylic acid | 1197231-27-8 | Benchchem [benchchem.com]

- 4. 169335-35-7|Methyl 5-fluoropyrazine-2-carboxylate|BLD Pharm [bldpharm.com]

- 5. Methylpyrazine-2-carboxylate [webbook.nist.gov]

Methyl 6-fluoropyrazine-2-carboxylate CAS number and molecular weight

Part 1: Executive Summary & Chemical Identity

Methyl 6-fluoropyrazine-2-carboxylate is a high-value heterocyclic building block utilized primarily in the synthesis of antiviral therapeutics and advanced agrochemicals. Its significance lies in the 6-fluoro substituent, which serves as a versatile handle for Nucleophilic Aromatic Substitution (

This monograph provides a definitive technical profile, validated synthetic protocols, and handling guidelines for researchers integrating this scaffold into lead optimization campaigns.

Physicochemical Identity

| Property | Specification |

| Chemical Name | Methyl 6-fluoropyrazine-2-carboxylate |

| CAS Number | 2110213-10-8 |

| Molecular Formula | |

| Molecular Weight | 156.11 g/mol |

| SMILES | COC(=O)C1=CN=C(F)N=C1 |

| Appearance | Off-white to pale yellow solid (typically) |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate |

| Key Structural Feature | Electron-deficient pyrazine ring activated by ester (C2) and fluoro (C6) groups. |

Part 2: Synthetic Pathways & Methodologies

The synthesis of Methyl 6-fluoropyrazine-2-carboxylate is non-trivial due to the volatility of fluorinated pyrazines and the sensitivity of the ester group. The industry-standard approach utilizes a Halogen Exchange (Halex) reaction.

Primary Route: Halex Reaction (Chlorine Fluorine)

This method leverages the electron-deficiency of the pyrazine ring. The chlorine atom at position 6 is activated for nucleophilic displacement by fluoride, driven by the thermodynamic stability of the C-F bond.

-

Precursor: Methyl 6-chloropyrazine-2-carboxylate (CAS: 23611-75-8).

-

Reagent: Anhydrous Potassium Fluoride (KF) or Cesium Fluoride (CsF).[1]

-

Catalyst: 18-Crown-6 (Phase Transfer Catalyst) or Tetraphenylphosphonium bromide.

Step-by-Step Protocol:

-

Drying: Flame-dry a 3-neck round bottom flask under Nitrogen (

). Ensure KF is spray-dried or oven-dried at 150°C for 24h prior to use (Critical: Trace water kills the reaction). -

Charging: Add Methyl 6-chloropyrazine-2-carboxylate (1.0 eq), Anhydrous KF (2.5 eq), and 18-Crown-6 (0.1 eq) to the flask.

-

Solvation: Add anhydrous DMSO (5 mL per mmol substrate).

-

Reaction: Heat to 110–130°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[4]

-

Note: Do not exceed 150°C to prevent decarboxylation or polymerization.

-

-

Workup: Cool to room temperature. Pour into ice-water slurry. Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (

, Gradient 0-30% EtOAc in Hexanes).

Visualization: Synthetic Logic Flow

Figure 1: Halex reaction mechanism converting the chloro-precursor to the fluoro-target via a nucleophilic aromatic substitution pathway.[1]

Part 3: Reactivity & Applications in Drug Discovery

The 6-fluoro moiety is not just a structural decoration; it is a "warhead" for further diversification. In Medicinal Chemistry, this scaffold is often used to synthesize derivatives of Favipiravir (T-705) and other RNA-dependent RNA polymerase (RdRp) inhibitors.[5]

The "Regioselective Switch" Strategy

The pyrazine ring possesses two electrophilic sites: the Ester carbonyl (C2) and the Fluorinated carbon (C6).

-

C6 Substitution (

):-

Reacting with amines, thiols, or alkoxides displaces the Fluorine.

-

Utility: Creating diverse libraries of 6-substituted pyrazines.

-

-

C2 Transformation:

-

Hydrolysis

Acid (Precursor to Amides). -

Reduction

Alcohol. -

Utility: Modifying the "tail" of the drug molecule.

-

Visualization: Decision Tree for Scaffold Utilization

Figure 2: Divergent synthesis strategy utilizing the orthogonal reactivity of the C6-Fluoro and C2-Ester groups.

Part 4: Safety & Handling Protocols

While specific toxicological data for the methyl ester is limited, it should be handled with the same rigor as 6-chloropyrazine-2-carboxylate and other fluorinated heteroaromatics.

-

Hazard Classification (Predicted):

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).

-

Disposal: Fluorinated organic waste. Do not mix with strong oxidizers or reducing agents.

References

-

PubChem Compound Summary. (2025). Methyl 6-chloropyrazine-2-carboxylate (CID 11084353).[6] National Center for Biotechnology Information. Link

-

BenchChem Technical Guide. (2025). 6-Fluoro-pyrazine-2-carboxylic acid: Synthesis and Applications.Link

-

BLD Pharm. (2023). Product Analysis: Methyl 6-fluoropyrazine-2-carboxylate (CAS 2110213-10-8).[4][7][8][9]Link

-

Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds.[1][2] VII. Replacement of Aromatic -Cl and -NO2 Groups by -F.[2] Journal of the American Chemical Society. (Foundational Halex Chemistry).

- Furuta, Y., et al. (2009). T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral replication. Antiviral Research. (Context for 6-fluoro-pyrazine scaffolds).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. 6-Fluoro-pyrazine-2-carboxylic acid | 1197231-27-8 | Benchchem [benchchem.com]

- 4. 2110213-10-8|Methyl 6-fluoropyrazine-2-carboxylate|BLD Pharm [bldpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. Methyl 6-chloropyrazine-2-carboxylate | C6H5ClN2O2 | CID 11084353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 356783-27-2|Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate|BLD Pharm [bldpharm.com]

- 8. 2110213-10-8|Methyl 6-fluoropyrazine-2-carboxylate| Ambeed [ambeed.com]

- 9. aaronchem.com [aaronchem.com]

Strategic Utilization of Methyl 6-fluoropyrazine-2-carboxylate in Medicinal Chemistry

This guide details the strategic application of Methyl 6-fluoropyrazine-2-carboxylate (CAS 2110213-10-8), a high-value fluorinated building block. It focuses on its dual reactivity profile—leveraging the electron-deficient pyrazine core for nucleophilic aromatic substitution (SNAr) and the ester handle for scaffold elaboration—most notably in the synthesis of RNA polymerase inhibitors like Favipiravir.

Executive Summary

Methyl 6-fluoropyrazine-2-carboxylate is a critical intermediate in the synthesis of nitrogen-rich heterocycles. Its value lies in the 6-fluoro substituent , which serves two distinct roles:

-

Retained Pharmacophore: Acts as a bioisostere for hydrogen or hydroxy groups to block metabolism or modulate pKa.

-

Reactive Handle: Functions as a superior leaving group in SNAr reactions compared to its chloro-analog, enabling the rapid installation of nucleophiles (amines, alkoxides) at the C6 position.

This guide provides the technical roadmap for synthesizing, handling, and deploying this scaffold in drug discovery campaigns.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Data |

| Chemical Name | Methyl 6-fluoropyrazine-2-carboxylate |

| CAS Number | 2110213-10-8 |

| Molecular Formula | C₆H₅FN₂O₂ |

| Molecular Weight | 156.11 g/mol |

| Core Structure | Pyrazine ring with C2-Ester and C6-Fluorine |

| Physical State | Off-white solid or semi-solid (purity dependent) |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water |

| Key Reactivity | High susceptibility to SNAr at C6; Ester hydrolysis/amidation at C2 |

Synthetic Utility: The "Spring-Loaded" Electrophile

The pyrazine ring is inherently electron-deficient (π-deficient). The introduction of a fluorine atom at the C6 position creates a "spring-loaded" electrophile.

Electronic Activation Mechanism

The nitrogen atoms at positions 1 and 4 pull electron density from the ring carbons. The fluorine at C6, while donating electrons via resonance, strongly withdraws electrons via induction. In SNAr reactions, the rate-determining step is often the formation of the Meisenheimer complex. The high electronegativity of fluorine stabilizes the anionic intermediate more effectively than chlorine, making the C-F bond a faster leaving group in these specific heteroaromatic systems.

Visualization of Reactivity

The following diagram illustrates the synthesis of the core and its divergent reactivity pathways.

Caption: Divergent synthesis pathways from the Methyl 6-fluoropyrazine-2-carboxylate core.

Medicinal Chemistry Applications

Case Study: Synthesis of Favipiravir (T-705)

Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is a broad-spectrum viral RNA polymerase inhibitor. While early routes utilized diazotization of amines, modern industrial routes often employ the 6-fluoro ester to avoid potentially explosive diazonium intermediates.

-

Mechanism: The 6-fluoro group is retained to mimic the oxygen of the guanosine base, while the amide group interacts with the viral polymerase active site.

-

Pathway:

SNAr Library Generation

For kinase inhibitor discovery, the C6 position is often used to link the pyrazine hinge-binder to a solubilizing tail.

-

Reaction: Core + R-NH2 → Methyl 6-(R-amino)pyrazine-2-carboxylate + HF

-

Advantage: The reaction proceeds under milder conditions (Room Temp to 60°C) compared to the chloro-analog (requires >100°C), preserving sensitive functional groups on the amine R.

Experimental Protocols

Protocol A: Synthesis of Methyl 6-fluoropyrazine-2-carboxylate (Halex)

This protocol converts the commercially available chloro-analog to the fluoro-core.

Reagents:

-

Methyl 6-chloropyrazine-2-carboxylate (1.0 eq)[8]

-

Potassium Fluoride (Spray-dried, 3.0 eq)

-

18-Crown-6 (0.1 eq)

-

Solvent: Anhydrous DMSO (0.5 M concentration)

Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge Methyl 6-chloropyrazine-2-carboxylate (e.g., 1.72 g, 10 mmol), KF (1.74 g, 30 mmol), and 18-Crown-6 (264 mg, 1 mmol).

-

Solvation: Add anhydrous DMSO (20 mL) under an argon atmosphere.

-

Reaction: Heat the mixture to 110°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 3:7) or LC-MS for the disappearance of the chloro-starting material. Note: The fluoro-product typically runs slightly faster or co-elutes but shows a distinct mass shift (-16.5 Da).

-

Workup: Cool to room temperature. Pour into ice-water (100 mL). Extract with Et₂O (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo. Purify via flash column chromatography (SiO₂, 0–20% EtOAc in Hexanes) to yield the title compound as an off-white solid.

Protocol B: SNAr Displacement with Primary Amines

Standard procedure for library synthesis.

Reagents:

-

Methyl 6-fluoropyrazine-2-carboxylate (1.0 eq)[4]

-

Primary Amine (R-NH₂, 1.1 eq)

-

Base: DIPEA (2.0 eq)

-

Solvent: DMF or THF

Procedure:

-

Dissolve the fluoro-core in DMF (0.2 M).

-

Add DIPEA followed by the amine.

-

Stir at Room Temperature for 2 hours. (If R is sterically hindered, heat to 50°C).

-

Dilute with EtOAc, wash with water/brine, and concentrate.

-

Isolate the 6-amino-pyrazine-2-carboxylate.

Safety & Stability

-

Hydrolysis Risk: The ester is sensitive to moisture. Store under inert gas at -20°C.

-

Fluoride Safety: Reactions generating HF (SNAr) should be performed in well-ventilated hoods. When using KF at high temperatures, ensure glassware is free of defects to prevent etching/failure, although glass is generally acceptable for short durations; Teflon is preferred for scale-up.

-

Skin Irritation: Pyrazine esters are potential sensitizers. Wear nitrile gloves and eye protection.

References

-

Synthesis of Favipiravir (T-705) via Fluorinated Intermediates. BenchChem Application Notes. (2025). Link

- Nucleophilic Aromatic Substitution of Fluorinated Heterocycles.Journal of Organic Chemistry. (General Reference for SnAr on Pyrazines).

-

Methyl 6-fluoropyrazine-2-carboxylate Product Data. BLD Pharm.[2][4] (Accessed 2025). Link

-

Process for the preparation of fluoropyrazine derivatives. Google Patents (US6800629B2).Link

-

Reactivity of Methyl 6-chloropyrazine-2-carboxylate. PubChem Compound Summary.Link

Sources

- 1. 6-Fluoro-pyrazine-2-carboxylic acid | 1197231-27-8 | Benchchem [benchchem.com]

- 2. 356783-27-2|Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate|BLD Pharm [bldpharm.com]

- 3. EnamineStore [enaminestore.com]

- 4. 2110213-10-8|Methyl 6-fluoropyrazine-2-carboxylate|BLD Pharm [bldpharm.com]

- 5. aaronchem.com [aaronchem.com]

- 6. scribd.com [scribd.com]

- 7. 2110213-10-8|Methyl 6-fluoropyrazine-2-carboxylate| Ambeed [ambeed.com]

- 8. Methyl 6-chloropyrazine-2-carboxylate | 23611-75-8 [sigmaaldrich.com]

Engineering Efficacy: The Strategic Application of Fluorinated Pyrazine Esters in Modern Drug Discovery

Executive Summary

The intersection of organofluorine chemistry and heterocyclic scaffolding has revolutionized modern drug discovery. Among the most privileged structures, the fluorinated pyrazine core stands out for its unique electronic properties, metabolic stability, and hydrogen-bonding capabilities. When functionalized as an ester, this scaffold becomes an exceptionally versatile building block—serving both as a robust intermediate for late-stage synthetic functionalization and as a transient prodrug moiety to enhance pharmacokinetic (PK) profiles. This technical guide explores the mechanistic rationale, self-validating synthetic workflows, and therapeutic applications of fluorinated pyrazine esters in contemporary pharmaceutical development.

Mechanistic Rationale: The Triad of Fluorine, Pyrazine, and Esterification

Designing a drug candidate requires a delicate balance between target affinity (pharmacodynamics) and systemic survivability (pharmacokinetics). The fluorinated pyrazine ester scaffold addresses both through three synergistic mechanisms:

-

The Pyrazine Core: As a six-membered aromatic ring containing two para-oriented nitrogen atoms, pyrazine is highly electron-deficient. This makes it highly resistant to oxidative degradation by hepatic cytochrome P450 enzymes compared to standard phenyl rings. Furthermore, the nitrogen atoms serve as critical hydrogen-bond acceptors for kinase and polymerase target binding 1.

-

Fluorine's Electronic & Steric Impact: Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than hydrogen (1.20 Å). Substituting a hydrogen atom with fluorine on the pyrazine ring subtly alters the molecular conformation without adding steric bulk. More importantly, it dramatically lowers the pKa of adjacent functional groups, increases lipophilicity (LogP) for better membrane permeation, and completely blocks metabolic soft spots 2.

-

The Ester Linchpin: In synthetic workflows, the ester acts as an essential protecting group that survives harsh fluorination conditions (unlike free acids or amides). In biological systems, pyrazine esters are utilized as highly effective prodrugs. The lipophilic ester masks polar groups, allowing the molecule to cross the blood-brain barrier (BBB) or cellular membranes before being cleaved by intracellular carboxylesterases into the active therapeutic agent 3.

Self-Validating Synthetic Methodologies

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and functionalization of fluorinated pyrazine esters, emphasizing the causality behind each experimental parameter and integrating self-validating checkpoints.

Protocol A: De Novo Synthesis of a Fluorinated Pyrazine Ester via Diazotization

Objective: Convert an amino-pyrazine-2-carboxylate to a fluoro-pyrazine ester intermediate (a critical step in the synthesis of antivirals like Favipiravir). Design Rationale: Direct electrophilic fluorination of electron-deficient pyrazines is thermodynamically unfavorable. A Balz-Schiemann-type approach using Olah's reagent allows for the in situ generation of a diazonium salt, which rapidly undergoes nucleophilic aromatic substitution. The ester moiety is specifically chosen because it resists the highly acidic, dehydrating conditions of HF.

Step-by-Step Workflow:

-

Preparation: In a Teflon-lined reactor (glass will be irreversibly etched by HF), dissolve the amino-pyrazine-2-carboxylate intermediate in Olah’s reagent (70% HF in pyridine) at -20°C.

-

Causality: The cryogenic temperature is critical to prevent the premature, explosive decomposition of the diazonium intermediate and to suppress the dangerous volatility of HF.

-

-

Diazotization: Add sodium nitrite (NaNO2) portion-wise over 30 minutes.

-

Causality: Portion-wise addition controls the highly exothermic diazotization reaction, maintaining thermal stability.

-

-

Thermal Dediazoniation: Gradually warm the reaction to room temperature and stir for 4 hours.

-

Causality: Warming provides the activation energy required to expel N2 gas, generating a transient aryl cation that is immediately trapped by the abundant fluoride ions.

-

-

Self-Validating Quench & Workup: Carefully pour the mixture into an ice-cold, saturated NaHCO3 solution until CO2 evolution ceases (pH ~7.5).

-

Validation: The cessation of bubbling acts as a visual, self-validating indicator that the hazardous HF has been completely neutralized. Extract with ethyl acetate, dry over MgSO4, and concentrate.

-

-

Analytical Confirmation: Run TLC (UV 254 nm) against the starting material. The fluorinated product will elute significantly faster due to the loss of the polar amine and the addition of the lipophilic fluorine. Confirm identity via 19F-NMR (expecting a sharp singlet in the aromatic fluorine region, ~ -80 to -100 ppm) and LC-MS.

Synthetic workflow for fluorinated pyrazine esters via diazotization.

Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Synthesize aryl-substituted pyrazinoic acid (POA) ester analogs for antimycobacterial screening [[4]](). Design Rationale: To build structural complexity and probe structure-activity relationships (SAR), palladium-catalyzed cross-coupling is preferred. The ester moiety protects the carboxylic acid from poisoning the palladium catalyst and improves the solubility of the pyrazine core in the organic phase.

Step-by-Step Workflow:

-

Reaction Assembly: Combine the chloro-pyrazine ester, aryl boronic acid (1.2 eq), Pd(PPh3)2Cl2 (10 mol%), and K3PO4 (2.0 eq) in a biphasic solvent system (Toluene/H2O, 4:1).

-

Causality: K3PO4 is selected as a mild base that facilitates the transmetalation step without causing premature saponification of the ester. The biphasic system ensures both the organic substrates and inorganic base remain solvated.

-

-

Deoxygenation: Degas the mixture via three freeze-pump-thaw cycles or vigorous N2 sparging for 15 minutes.

-

Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) and promotes unwanted oxidative homocoupling of the boronic acid.

-

-

Coupling: Heat the sealed vessel to 90°C for 12 hours.

-

Self-Validating Workup: Cool to room temperature, separate the organic layer, and filter through a short pad of Celite.

-

Validation: The Celite filtration removes palladium black (a visual confirmation that the catalyst has successfully precipitated post-reaction). Analyze the crude mixture via HPLC; the disappearance of the chloro-pyrazine peak validates conversion.

-

Case Studies in Therapeutic Development

Broad-Spectrum Antivirals: The Favipiravir Paradigm

Favipiravir (T-705) is a landmark example of fluorinated pyrazine utility. Synthesized via a pyrazine ester intermediate, the final API is a fluorinated pyrazine carboxamide. The addition of the 6-fluoro group on the pyrazine ring significantly enhances both the biological potency and the pharmacokinetic character of the drug compared to its non-fluorinated analogs 1. Once inside the cell, it is converted into an active ribofuranosyl 5'-triphosphate metabolite, which acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to lethal viral mutagenesis.

Mechanism of action for fluorinated pyrazine antiviral prodrugs.

Neuro-Targeting Prodrugs: Danshensu-Pyrazine Esters

To overcome the blood-brain barrier, researchers conjugated Danshensu (DSS) with a tetramethylpyrazine moiety to form a bioreversible pyrazine ester prodrug. The pyrazine ester acts as a P-glycoprotein (P-gp) inhibitor and highly lipophilic carrier. In vivo rat models demonstrated that this conjugation increased the half-life of the drug by 2.16 times and achieved an exceptional Drug Targeting Index (DTI) of 16.95, proving the ester's utility in neuro-delivery 3.

Antimalarial Agents: Triazolopyrazines

In the pursuit of novel antimalarials, the Open Source Malaria (OSM) consortium utilized fluorinated triazolopyrazine compounds. The introduction of fluoroalkyl groups (e.g., CF3 or CF2Me) at the C8 position of the pyrazine core resulted in up to a 7.3-fold improvement in potency against Plasmodium falciparum by optimizing the lipophilic binding interactions within the target pocket 5.

Quantitative Data Analysis

The table below summarizes the profound impact that fluorination and esterification have on the pharmacodynamic and pharmacokinetic properties of pyrazine-based therapeutics.

Table 1: Pharmacokinetic and Pharmacodynamic Impact of Fluorination on Pyrazine Scaffolds

| Scaffold Type | Compound / Application | Target | Potency (IC50) / Efficacy | Pharmacokinetic Shift |

| Non-Fluorinated | T-1105 (Antiviral) | Viral RdRp | Moderate | Baseline |

| Fluorinated | Favipiravir (T-705) | Viral RdRp | High (Enhanced binding) | Improved metabolic stability 1 |

| Non-Fluorinated | OSM Scaffold 2 | P. falciparum | 12.6 µM | Baseline |

| Fluorinated | OSM CF2Me-Scaffold | P. falciparum | 1.7 µM (7.3-fold increase) | Increased lipophilicity 5 |

| Ester Conjugate | Danshensu-Pyrazine | BBB Penetration | DTI: 16.95 | t1/2 increased by 216% 3 |

Conclusion

The strategic integration of fluorine into pyrazine ester scaffolds represents a masterclass in rational drug design. By leveraging the ester moiety as a synthetic shield and a pharmacokinetic Trojan horse, alongside the metabolic invulnerability provided by fluorine, medicinal chemists can rescue otherwise unviable drug candidates. As synthetic methodologies like late-stage fluorination and cross-coupling continue to mature, the fluorinated pyrazine ester will undoubtedly remain a cornerstone of next-generation therapeutic discovery.

References

-

Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC. 1

-

Fluorinated nucleosides as an important class of anticancer and antiviral agents - ORCA. 2

-

Enhancement of brain-targeting delivery of danshensu in rat through conjugation with pyrazine moiety to form danshensu-pyrazine ester - PubMed. 3

-

Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds - Beilstein Journals. 5

-

Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC. 4

Sources

- 1. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. Enhancement of brain-targeting delivery of danshensu in rat through conjugation with pyrazine moiety to form danshensu-pyrazine ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. beilstein-journals.org [beilstein-journals.org]

Thermodynamic stability of Methyl 6-fluoropyrazine-2-carboxylate

Thermodynamic Stability and Degradation Kinetics of Methyl 6-fluoropyrazine-2-carboxylate: A Comprehensive Technical Guide

Executive Summary

Methyl 6-fluoropyrazine-2-carboxylate (CAS: 2110213-10-8) is a highly functionalized heterocyclic scaffold and a critical intermediate in the synthesis of advanced antiviral therapeutics, most notably in the synthetic routes toward Favipiravir (T-705) and its analogs[1]. For researchers and process chemists, understanding the thermodynamic stability of this molecule is not merely an academic exercise—it is the foundation for optimizing reaction yields, designing storage protocols, and preventing the formation of toxic degradants.

As a Senior Application Scientist, I approach the stability of this molecule as a dynamic system governed by electronic effects, solvent interactions, and thermal energy. This guide dissects the thermodynamic vulnerabilities of Methyl 6-fluoropyrazine-2-carboxylate, provides field-proven analytical protocols, and establishes a self-validating framework for stability profiling.

Molecular Thermodynamics and Electronic Structure

The thermodynamic stability of Methyl 6-fluoropyrazine-2-carboxylate is dictated by the extreme electron deficiency of its aromatic core. The pyrazine ring contains two electronegative nitrogen atoms that exert a strong inductive pull. This electron deficiency is further exacerbated by two highly electron-withdrawing substituents:

-

The 6-Fluoro Group: Fluorine acts as a powerful

-electron withdrawing group, creating a localized partial positive charge ( -

The 2-Methyl Carboxylate Group: The ester moiety exerts both inductive and mesomeric electron-withdrawing effects, further destabilizing the

-system of the pyrazine ring while presenting a prime target for solvolysis[4].

Thermodynamically, the molecule rests in a shallow local minimum when in solution. The activation energy (

Primary Thermodynamic Degradation Pathways

The degradation of Methyl 6-fluoropyrazine-2-carboxylate generally proceeds via two competing pathways, depending on the thermodynamic environment (solvent polarity, pH, and temperature).

-

Pathway A: Ester Hydrolysis (Thermodynamic Control) In aqueous or mixed aqueous-organic media, the methyl ester is readily hydrolyzed to yield 6-fluoropyrazine-2-carboxylic acid[5]. This reaction is thermodynamically favorable due to the high stability of the resulting carboxylate anion in polar solvents. Base-catalyzed hydrolysis proceeds via a standard addition-elimination mechanism at the acyl carbon.

-

Pathway B: SNAr Defluorination (Kinetic Control) Under strongly nucleophilic conditions (e.g., presence of primary amines or high concentrations of hydroxide), the 6-fluoro substituent can be displaced. The transition state for this SNAr reaction is stabilized by the ability of the pyrazine nitrogens to accommodate the negative charge (Meisenheimer complex formation)[3][4].

Fig 1. Primary thermodynamic degradation pathways of Methyl 6-fluoropyrazine-2-carboxylate.

Experimental Protocols for Stability Profiling

To accurately map the thermodynamic stability of this compound, we must employ a self-validating experimental design. Relying solely on endpoint chromatographic analysis can obscure transient intermediates or volatile degradants. Therefore, we couple Isothermal Microcalorimetry (IMC) with High-Performance Liquid Chromatography (HPLC) .

IMC measures the real-time heat flow (

Protocol: Accelerated Thermodynamic Degradation Assay

-

Sample Preparation: Accurately weigh 50.0 mg of Methyl 6-fluoropyrazine-2-carboxylate into a sterilized glass ampoule.

-

Solvent Matrix: Suspend the sample in 5.0 mL of a buffered aqueous/organic system (e.g., 50:50 v/v Methanol:Phosphate Buffer, pH 7.4) to simulate downstream process conditions.

-

Calorimetric Equilibration: Seal the ampoule and place it into the isothermal microcalorimeter. Equilibrate the system at 40°C until the thermal baseline drift is stable (< 0.1 µW).

-

Thermal Monitoring: Record the heat flow continuously for 72 hours. An exothermic signal indicates the onset of degradation (typically hydrolysis of the ester bond).

-

Orthogonal Validation (HPLC-UV/MS): Post-calorimetry, extract 100 µL of the sample. Dilute with mobile phase and analyze via HPLC (C18 column, gradient elution of Water/Acetonitrile with 0.1% TFA).

-

Causality Check: Quantify the remaining parent compound and the formation of 6-fluoropyrazine-2-carboxylic acid. Calculate the specific enthalpy. If unaccounted thermal energy exists, investigate for secondary SNAr degradation or polymerization.

Fig 2. Self-validating workflow for thermodynamic stability profiling.

Quantitative Thermodynamic Data

The following table summarizes the extrapolated thermodynamic and kinetic parameters for the degradation of fluorinated pyrazine-2-carboxylates in aqueous media at standard process temperatures. Data is synthesized from kinetic models of closely related halogenated pyrazine derivatives[5][6].

| Parameter | Condition | Value / Range | Mechanistic Implication |

| Activation Energy ( | pH 7.4, 40°C | 65 - 75 kJ/mol | Moderate thermal barrier; requires cold storage (2-8°C) to prevent long-term ester cleavage. |

| Activation Energy ( | pH 10.0, 60°C | 85 - 95 kJ/mol | Higher energy barrier than hydrolysis; fluorine displacement requires aggressive nucleophilic conditions. |

| Enthalpy of Degradation ( | pH 7.4, 40°C | -45.2 kJ/mol | Exothermic process; driven by the thermodynamic stability of the resulting carboxylate salt. |

| Half-life ( | pH 7.4, 25°C | ~ 14 days | Unstable in prolonged aqueous exposure; organic solvents (e.g., anhydrous DMF) are preferred for stock solutions. |

Metal Coordination Thermodynamics

Beyond degradation, the thermodynamic profile of pyrazine-2-carboxylates is heavily influenced by their ability to act as bidentate N,O-chelating ligands. The adjacent ring nitrogen and the carboxylate oxygen form highly stable 5-membered chelate rings with transition and lanthanide/actinide metals[7].

Studies on the complexation of pyrazine-2-carboxylates with metals such as U(VI) and Eu(III) reveal that the formation of these complexes is strictly entropy-driven (

References

-

Titova, Y. A., & Fedorova, O. V. (2020). "Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications". Chemistry of Heterocyclic Compounds, 56(6), 659–662. Available at: [Link]

-

G., S., et al. (2015). "Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination". The Journal of Organic Chemistry, 80(24). Available at: [Link]

-

Dalton Transactions. (2019). "A structural and thermodynamic study of the complexes of U(vi) with azinecarboxylates". Royal Society of Chemistry. Available at: [Link]

-

Inorganic Chemistry. (2019). "Reduction in Coordination Number of Eu(III) on Complexation with Pyrazine Mono- and Di-Carboxylates in Aqueous Medium". American Chemical Society. Available at: [Link]

Sources

- 1. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. A structural and thermodynamic study of the complexes of U(vi) with azinecarboxylates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. A structural and thermodynamic study of the complexes of U(vi) with azinecarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Reduction in Coordination Number of Eu(III) on Complexation with Pyrazine Mono- and Di-Carboxylates in Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide & Safety Data Sheet (SDS) Overview: Methyl 6-fluoropyrazine-2-carboxylate

Abstract Methyl 6-fluoropyrazine-2-carboxylate is a highly specialized fluorinated heterocyclic building block utilized extensively in modern drug discovery. The strategic placement of a fluorine atom on the pyrazine core significantly modulates the molecule's lipophilicity, metabolic stability, and target binding affinity. This whitepaper provides a comprehensive, chemically grounded overview of its safety profile, handling protocols, and synthetic utility, designed for researchers and application scientists in pharmaceutical development.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of Methyl 6-fluoropyrazine-2-carboxylate is critical for predicting its behavior in both synthetic workflows and biological environments. The electron-withdrawing nature of both the ester moiety and the fluorine atom renders the pyrazine ring highly electron-deficient, dictating its downstream reactivity.

Table 1: Chemical Identity and Quantitative Properties

| Attribute | Detail |

| Chemical Name | Methyl 6-fluoropyrazine-2-carboxylate |

| CAS Number | 2110213-10-8 |

| Molecular Formula | C6H5FN2O2 |

| Molecular Weight | 156.11 g/mol |

| SMILES | O=C(C1=NC(F)=CN=C1)OC |

| Storage Conditions | Inert atmosphere, 2-8°C |

Data synthesized from EnamineStore[1] and BLD Pharm[2].

Hazard Identification and Mechanistic Causality

While exhaustive in vivo toxicity data for this specific ester is still emerging, structural analogs (such as methyl 5-fluoropyrazine-2-carboxylate) provide a highly reliable predictive framework for GHS classification[3]. The hazards associated with this compound are inherently linked to its molecular reactivity.

The Causality of Irritation: The fluorine atom at the 6-position is highly electronegative, withdrawing electron density from the pyrazine ring via induction. The ester group at the 2-position further depletes electron density via resonance. This dual electron-withdrawing effect makes the pyrazine ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr). When exposed to biological tissues, cellular nucleophiles (such as primary amines or thiols in epidermal proteins) can attack the electrophilic ring. This covalent modification of tissue proteins triggers localized inflammatory responses, manifesting as acute irritation.

Table 2: Anticipated GHS Classification & Hazard Statements

| GHS Code | Hazard Statement | Mechanistic Rationale |

| H302 | Harmful if swallowed | Ester hydrolysis in the acidic gastric environment releases the corresponding acid, disrupting local pH and cellular function. |

| H315 | Causes skin irritation | The highly electrophilic pyrazine core readily reacts with epidermal nucleophiles, causing protein adduction. |

| H319 | Causes serious eye irritation | High reactivity with moisture-rich mucosal membranes leads to rapid, localized tissue damage. |

| H335 | May cause respiratory irritation | Inhalation of fine dust particulates directly irritates the respiratory tract epithelium via nucleophilic attack. |

Experimental Methodology: Synthesis and Safety Controls

The synthesis of Methyl 6-fluoropyrazine-2-carboxylate is typically achieved via a Halex (Halogen Exchange) reaction, converting a chloropyrazine precursor to the fluorinated target[4]. This workflow requires rigorous safety controls due to the high temperatures and hazardous reagents involved.

Step-by-Step Protocol: Halex Fluorination

-

Preparation: In a rigorously dried, fume hood-housed reactor, suspend spray-dried potassium fluoride (KF, 3-5 equivalents) and a phase-transfer catalyst (18-crown-6, 0.1 eq) in anhydrous DMSO (10 mL/g of starting material)[4].

-

Causality Insight: Potassium fluoride is insoluble in most organic solvents. 18-crown-6 is a cyclic polyether that chelates the potassium cation (K+), leaving the fluoride anion (F-) "naked" and highly reactive. Anhydrous conditions are critical; water rapidly hydrates the fluoride ion, neutralizing its nucleophilicity.

-

-

Addition: Add methyl 6-chloropyrazine-2-carboxylate (1 equivalent) to the suspension[4].

-

Heating: Heat the mixture to 120-150 °C under a nitrogen atmosphere[4].

-

Safety Check: DMSO decomposes exothermically near its boiling point (189 °C). Precise internal temperature monitoring is mandatory to prevent thermal runaway.

-

-

Monitoring: Track reaction progress via HPLC or TLC until the starting material is entirely consumed[4].

-

Workup: Cool the reactor to room temperature and quench the reaction by pouring the mixture into ice water. Extract the aqueous phase with ethyl acetate[4].

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify via flash column chromatography to yield the target compound[4].

Workflow for the Halex fluorination synthesis of Methyl 6-fluoropyrazine-2-carboxylate.

Self-Validating Safety and Emergency Protocols

A self-validating safety protocol ensures that a failure at one operational step is immediately mitigated by a secondary, independent mechanism.

-

Engineering Controls: All handling of the powder must occur within a certified Class II biological safety cabinet or chemical fume hood. This ensures that even if accidental particulate aerosolization occurs, the operator is protected from H335 inhalation hazards.

-

Personal Protective Equipment (PPE): Operators must wear thick nitrile or butyl rubber gloves, safety goggles (compliant with ANSI Z87.1), and a flame-resistant lab coat.

-

Causality Insight: DMSO, the primary solvent used in the synthesis of this compound, is a potent transdermal carrier. It easily penetrates the skin and can carry dissolved toxic substances with it. Standard latex gloves offer zero protection against DMSO; therefore, nitrile or butyl rubber is chemically mandated to prevent transdermal exposure.

-

-

Spill Response: In the event of a solid spill, do not sweep dry. Dry sweeping aerosolizes the electrophilic dust. Instead, moisten the spill with a compatible, non-reactive solvent (e.g., isopropanol) to suppress dust generation, then collect the slurry mechanically into a sealed hazardous waste container.

Downstream Applications in Drug Development

In pharmaceutical development, Methyl 6-fluoropyrazine-2-carboxylate is rarely the final active pharmaceutical ingredient (API). Instead, it serves as a highly versatile, transient intermediate. The ester is typically subjected to basic or acidic hydrolysis to yield 6-fluoro-pyrazine-2-carboxylic acid[4].

This acid is subsequently utilized in amide coupling reactions (using reagents like HATU and DIPEA) to generate complex antiviral or antibacterial agents. The incorporation of the fluorine atom enhances the binding affinity of the final drug to its target protein via halogen bonding and increases the molecule's overall lipophilicity, significantly improving cellular membrane permeability.

Downstream application of the ester in the synthesis of biologically active candidates.

References

Sources

Advanced Technical Review: 6-Substituted Pyrazine-2-Carboxylate Derivatives

Topic: Literature review of 6-substituted pyrazine-2-carboxylate derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Structural Architectures, Synthetic Strategies, and Pharmacological Frontiers

Executive Summary

The pyrazine-2-carboxylate scaffold represents a privileged structure in medicinal chemistry, serving as the core for frontline tuberculosis (TB) therapeutics and emerging broad-spectrum antivirals. While the parent compound, Pyrazinamide (PZA) , remains a cornerstone of TB treatment, its utility is limited by resistance mechanisms (e.g., pncA mutations). Recent literature highlights 6-substituted derivatives as a critical frontier for overcoming these limitations.

Modifications at the C6 position of the pyrazine ring offer a unique vector for modulating lipophilicity (

Structural Significance & SAR Landscape

The biological activity of pyrazine-2-carboxylates is governed by a delicate balance between the hydrophilic amide/acid moiety and the lipophilic pyrazine core.

The "Privileged" 6-Position

Literature indicates that the C6 position is less sterically hindered than C3 but electronically coupled to the N1 nitrogen, influencing the basicity and protonation state of the ring.

-

Lipophilicity Modulation: Introduction of hydrophobic groups (e.g., -Cl, -CF

, -tert-butyl) at C6 significantly enhances membrane permeability, a rate-limiting step for intrabacterial accumulation in Mycobacterium tuberculosis (Mtb). -

Electronic Effects: Electron-withdrawing groups (EWGs) at C6 (e.g., -F, -Cl) lower the pKa of the pyrazine nitrogens, potentially altering the binding affinity to target enzymes like viral RNA polymerases.

SAR Summary Table

| Substituent (C6) | Secondary Modification (C5/Amide) | Primary Activity | Key Mechanism / Insight |

| -H (Parent) | -CONH | Antimycobacterial | Prodrug; requires activation by PncA to POA. |

| -Cl | 5-tert-butyl / N-aryl amides | Antimycobacterial | High lipophilicity ( |

| -F | 3-OH / -CONH | Antiviral (Broad) | Mimics purine bases; inhibits RdRp after phosphoribosylation. |

| -Alkyl | N-benzyl amides | Herbicidal | Inhibits Photosystem II (PET inhibition) in chloroplasts. |

| -NH-Alkyl | 5-CN | Antimycobacterial | Active against atypical mycobacteria (M. kansasii, M. avium).[2] |

Synthetic Architectures

Constructing 6-substituted pyrazine-2-carboxylates requires navigating the electron-deficient nature of the pyrazine ring. Three primary strategies dominate the literature.

Strategy A: The Acid Chloride Route (Amidation)

This is the standard protocol for generating library diversity at the amide position, starting from commercially available 6-substituted acids (e.g., 6-chloropyrazine-2-carboxylic acid).

-

Mechanism: Activation of the carboxylic acid with thionyl chloride (

) followed by nucleophilic attack by an amine. -

Utility: High-yielding for N-aryl and N-alkyl derivatives.

Strategy B: The Minisci Reaction (Radical Functionalization)

For introducing alkyl groups directly onto the pyrazine core at C5 or C6, the Minisci reaction utilizes carbon-centered radicals generated from carboxylic acids.

-

Mechanism: Homolytic substitution of protonated heteroaromatic bases by nucleophilic alkyl radicals.

-

Reagents:

, -

Causality: The protonated pyrazine ring is highly electron-deficient, making it susceptible to attack by nucleophilic alkyl radicals generated via oxidative decarboxylation.

Strategy C: The Favipiravir Route (Fluorination & Functionalization)

Synthesis of 6-fluoro-3-hydroxy derivatives (T-705 analogs) often requires a specialized sequence involving nitration, reduction, and diazotization-fluorination or nucleophilic fluorination of chloropyrazines.

Visualization: Synthetic Workflows

Figure 1: Strategic synthetic pathways for accessing diverse 6-substituted pyrazine-2-carboxylate derivatives.

Detailed Experimental Protocols

Note: These protocols are synthesized from standard literature procedures (e.g., Doležal et al., J. Med. Chem.) and must be validated in your specific laboratory context.

Protocol 4.1: Synthesis of 6-Chloropyrazine-2-Carboxamides (Amidation)

Objective: To couple 6-chloropyrazine-2-carboxylic acid with a substituted aniline.

-

Activation: In a dry flask, dissolve 6-chloropyrazine-2-carboxylic acid (50 mmol) in dry toluene (20 mL).

-

Chlorination: Add thionyl chloride (

, 75 mmol) dropwise. Reflux the mixture for 1 hour.-

Checkpoint: Evolution of

and

-

-

Evaporation: Remove excess

and toluene under reduced pressure. Co-evaporate with fresh dry toluene twice to ensure complete removal of thionyl chloride (residual -

Coupling: Dissolve the crude acyl chloride in dry acetone (50 mL). Add this solution dropwise to a stirred solution of the substituted aniline (50 mmol) in dry pyridine (50 mL) at 0°C.

-

Workup: Stir at room temperature for 2-4 hours. Pour the mixture into ice-cold water. Filter the precipitate, wash with water, and recrystallize from ethanol.

Protocol 4.2: Minisci Alkylation (General Procedure for Pyrazines)

Objective: To introduce an alkyl group at the C5/C6 position.

-

Setup: Dissolve pyrazine-2-carboxylic acid derivative (10 mmol) in a mixture of water/acetonitrile (1:1). Add alkyl carboxylic acid (e.g., pivalic acid for tert-butyl, 20 mmol).

-

Catalyst: Add

(1 mmol, 10 mol%). -

Initiation: Heat to 70°C. Add a solution of

(15 mmol) in water dropwise over 30 minutes.-

Causality: The persulfate oxidizes Ag(I) to Ag(II), which decarboxylates the alkyl acid to generate the nucleophilic alkyl radical.

-

-

Workup: Neutralize with

, extract with DCM, and purify via column chromatography.

Mechanistic Insights & Biological Evaluation

Antimycobacterial Mechanism (TB)

The activity of pyrazine-2-carboxylates is often contingent on the "prodrug" mechanism, though 6-substituted analogs may possess intrinsic activity or alternative targets (e.g., FAS-I inhibition).

-

Passive Diffusion: Lipophilic 6-substituted amides permeate the mycobacterial cell wall.

-

Hydrolysis: Intracellular amidases (if susceptible) convert the amide to the free acid (POA analog).

-

Acidification/Disruption: The accumulation of the acid anion collapses the transmembrane proton motive force (

) and may inhibit Ribosomal Protein S1 (RpsA) or Fatty Acid Synthase I.

Antiviral Mechanism (Favipiravir/T-705)[4]

-

Metabolic Activation: T-705 is phosphoribosylated by host enzymes to T-705-RTP.

-

RdRp Inhibition: T-705-RTP acts as a pseudo-purine nucleotide. It is incorporated by the viral RNA-dependent RNA polymerase, causing lethal mutagenesis or chain termination.

Visualization: Dual Mechanistic Pathways

Figure 2: Dual mechanistic pathways for 6-substituted pyrazine derivatives in bacterial (TB) and viral systems.

References

-

Doležal, M., et al. (2002). "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity." Molecules. Link

-

Zitko, J., et al. (2011). "Synthesis and Antimycobacterial Properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides." Bioorganic & Medicinal Chemistry Letters. Link

-

Furuta, Y., et al. (2013). "Favipiravir (T-705), a novel viral RNA polymerase inhibitor."[4] Antiviral Research. Link

- Minisci, F., et al. (1971). "Nucleophilic character of alkyl radicals: substitution of heteroaromatic bases." Tetrahedron. (Classic mechanistic reference for Protocol 4.2).

-

Servusova, B., et al. (2006). "Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation." Molecules. Link

Sources

- 1. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01526F [pubs.rsc.org]

- 4. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]

Methodological & Application

Technical Application Note: Strategic Utilization of Methyl 6-fluoropyrazine-2-carboxylate

This Application Note is designed to serve as a definitive technical guide for the utilization of Methyl 6-fluoropyrazine-2-carboxylate in medicinal chemistry and process development.

Executive Summary & Chemical Logic

Methyl 6-fluoropyrazine-2-carboxylate (CAS: 1260797-60-0) represents a high-value "orthogonal scaffold" in heterocyclic synthesis.[1] Its utility stems from the electronic interplay between the pyrazine nitrogen atoms, the electron-withdrawing ester at C2, and the fluorine atom at C6.

The "Fluorine Activation" Principle

Unlike its chloro- or bromo-analogues, the C6-fluorine atom in this scaffold is uniquely activated for Nucleophilic Aromatic Substitution (

-

Meisenheimer Stabilization: The high electronegativity of fluorine (

) inductively stabilizes the anionic Meisenheimer intermediate formed during nucleophilic attack, making F a superior leaving group to Cl or Br in electron-deficient heteroaromatics [1, 2]. -

Regioselectivity: The C2-ester further depletes electron density from the ring, directing nucleophiles preferentially to the C6 position (para-like to the C3-N) or C5, though C6 is often favored due to the specific activation pattern of the 2-carboxylate [3].

This molecule is a critical intermediate for synthesizing Favipiravir analogs , antitubercular agents (Pyrazinamide derivatives), and kinase inhibitors where the 6-position requires late-stage diversification.

Reactivity Landscape & Workflow

The following diagram illustrates the divergent synthetic pathways accessible from this intermediate.

Figure 1: Divergent synthesis workflow. Path A utilizes the labile C-F bond; Path B/C manipulates the ester.

Experimental Protocols

Protocol A: Regioselective Diversification (C6-Functionalization)

Objective: Displacement of the C6-fluorine with amine nucleophiles to generate library candidates.[1]

Mechanism: Addition-Elimination (

Materials

-

Substrate: Methyl 6-fluoropyrazine-2-carboxylate (1.0 equiv)

-

Nucleophile: Morpholine, Piperidine, or Benzylamine (1.1 – 1.2 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv) or -

Solvent: Anhydrous DMF or DMSO (0.1 M concentration)

Step-by-Step Methodology

-

Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve Methyl 6-fluoropyrazine-2-carboxylate (156 mg, 1.0 mmol) in anhydrous DMF (10 mL).

-

Addition: Add DIPEA (348 µL, 2.0 mmol) followed by the amine nucleophile (1.1 mmol) dropwise at Room Temperature (RT).

-

Reaction:

-

For aliphatic amines: Stir at RT for 2–4 hours. The electron-deficient nature of the ring often allows this to proceed without heating [4].

-

For steric/aromatic amines: Heat to 60°C. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

-

-

Work-up:

-

Dilute the reaction mixture with EtOAc (30 mL).

-

Wash with saturated

(2 x 10 mL) to remove excess base, followed by water (2 x 10 mL) and brine (1 x 10 mL). -

Dry the organic layer over

, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (SiO2).[1] Elute with a gradient of 0-40% EtOAc in Hexanes.[1]

Expected Results:

| Nucleophile | Conditions | Yield (%) | Product Type |

|---|---|---|---|

| Morpholine | RT, 2h | 85-92% | 6-Morpholinopyrazine ester |

| Aniline | 60°C, 6h | 70-80% | 6-Anilinopyrazine ester |

| NaSMe | 0°C to RT | 88% | 6-Thiomethylpyrazine ester |[1]

Protocol B: Controlled Hydrolysis to 6-Fluoro-2-carboxylic Acid

Objective: Isolate the free acid without defluorination (hydrolysis of the F-atom).[1] Significance: The acid form is the direct precursor to Favipiravir-class antivirals [5].[1]

Materials

-

Substrate: Methyl 6-fluoropyrazine-2-carboxylate[1]

-

Reagent: Lithium Hydroxide monohydrate (LiOH·H2O) (1.5 equiv)

-

Solvent: THF : Water (3:1 ratio)[1]

Step-by-Step Methodology

-

Dissolution: Dissolve the ester (1.0 mmol) in THF (6 mL) and cool to 0°C in an ice bath.

-

Saponification: Add a solution of LiOH (1.5 mmol) in water (2 mL) dropwise.

-

Critical Control Point: Do not use NaOH or heat initially.[1] Strong hydroxide at high temps can displace the fluorine (forming the 6-hydroxy impurity) [6].

-

-

Monitoring: Stir at 0°C for 30 mins, then allow to warm to RT. Monitor by LC-MS (disappearance of ester peak M+157).[1]

-

Acidification:

-

Extraction: Extract with EtOAc (3 x 15 mL). The product is moderately polar; if extraction is poor, use 10% MeOH in DCM.

-

Isolation: Dry over

and concentrate. Recrystallize from Ethanol/Water if necessary.[1]

Protocol C: One-Pot Amidation (Favipiravir Analog Synthesis)

Objective: Direct conversion of the ester to the carboxamide, bypassing the acid isolation.

Methodology

-

Reagent: 7N Ammonia in Methanol (excess).

-

Procedure: Dissolve Methyl 6-fluoropyrazine-2-carboxylate in 7N

/MeOH (concentration 0.2 M). -

Condition: Seal in a pressure tube and stir at RT for 12 hours.

-

Note: If the F-displacement by ammonia (to form 6-amino-pyrazine) is observed as a side reaction, lower the temperature to 0°C or switch to Protocol B (Hydrolysis) followed by mild coupling (EDC/HOBt) with ammonium chloride.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Loss of Fluorine | Hydrolysis conditions too harsh (high pH/Temp).[1] | Use LiOH at 0°C. Switch to |

| Low Yield in | Competitive hydrolysis of ester.[1] | Ensure anhydrous solvents (DMF/DMSO).[1] Use molecular sieves.[1] |

| Product is Water Soluble | Formation of Zwitterion (Acid form). | Avoid aqueous workup.[1] Remove solvent and purify via Reverse Phase (C18) chromatography.[2] |

| Incomplete Reaction | Poor nucleophilicity of amine.[1] | Add catalytic KF or CsF to solubilize the intermediate.[1] Heat to 80°C. |

References

-

BenchChem. (2025).[1][2][3][4] 6-Fluoro-pyrazine-2-carboxylic acid in the Synthesis of Antiviral Drugs. Retrieved from

-

Pistritto, V. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. J. Am. Chem. Soc. 142(40): 17187–17194.[1][5] Retrieved from

-

Kudryavtsev, K. V., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized Derivatives. Molecules. Retrieved from

-

Fiksdahl, A., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11, 131-138. Retrieved from

-

Furuta, Y., et al. (2009). T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral replication.[1] Antiviral Research. Retrieved from

-

Zhang, R., et al. (2020). Synthesis of Favipiravir and Its Derivatives. Acta Naturae.[1][6] Retrieved from

Sources

Application Note: Chemoselective Hydrolysis of Methyl 6-fluoropyrazine-2-carboxylate

Target Audience: Researchers, synthetic chemists, and pharmaceutical development professionals.

Mechanistic Context: The SNAr vs. Hydrolysis Paradigm

The synthesis of 6-fluoropyrazine-2-carboxylic acid from its methyl ester is a critical transformation in the development of fluorinated heterocyclic scaffolds, which are highly valued in antiviral and oncology drug discovery. However, this seemingly routine saponification presents a significant chemoselectivity challenge.

The pyrazine core is inherently electron-deficient due to its two electronegative nitrogen atoms. The introduction of a fluorine atom at the 6-position further activates the ring towards Nucleophilic Aromatic Substitution (SNAr). Paradoxically, despite the C–F bond being the strongest single bond to carbon, fluoride acts as an exceptional leaving group in these systems. This is because the rate-determining step of the SNAr reaction is the initial nucleophilic attack to form the stabilized Meisenheimer intermediate[1]. The intense inductive effect of fluorine highly stabilizes this transition state, making fluoropyridines and fluoropyrazines up to 320 times more reactive toward nucleophiles than their chloro-analogs[2].

Consequently, subjecting methyl 6-fluoropyrazine-2-carboxylate to standard harsh saponification conditions (e.g., NaOH in refluxing methanol or water) inevitably leads to the nucleophilic displacement of the fluorine atom by hydroxide or methoxide ions, yielding undesired 6-hydroxy or 6-methoxypyrazine-2-carboxylic acid impurities[3]. To successfully isolate the target molecule, the hydrolysis must be strictly governed by kinetic control.

Figure 1. Competing pathways: Chemoselective ester hydrolysis vs. undesired SNAr.

Quantitative Optimization of Hydrolysis Conditions

To suppress the SNAr pathway, the reaction must be performed at low temperatures using a base that preferentially activates the ester carbonyl. Lithium hydroxide (LiOH) is the optimal reagent. The high charge density of the lithium ion (

By utilizing a THF/Water co-solvent system at 0 °C, the activation energy required for the competing SNAr reaction (which requires breaking aromaticity) is not reached, resulting in excellent chemoselectivity[3].

Table 1: Optimization of Hydrolysis Conditions for Methyl 6-fluoropyrazine-2-carboxylate

| Base / Reagent | Solvent System | Temperature | Time | Major Outcome | SNAr Byproduct (%) |

| NaOH (3.0 eq) | MeOH / H₂O | 65 °C (Reflux) | 2 h | Complete degradation | > 85% (6-methoxy) |

| NaOH (1.1 eq) | THF / H₂O | 25 °C | 4 h | Moderate yield | ~ 15% (6-hydroxy) |

| LiOH·H₂O (1.1 eq) | THF / H₂O | 0 °C to 25 °C | 1.5 h | Excellent yield (>90%) | Trace (< 2%) |

| HCl (6M aq) | 1,4-Dioxane | 90 °C | 12 h | Good yield, slow | None (Decarboxylation risk) |

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. Every step incorporates a physical or analytical check to ensure the integrity of the fluorinated core is maintained.

Reagents & Materials

-

Methyl 6-fluoropyrazine-2-carboxylate (1.0 eq)

-

Lithium hydroxide monohydrate (LiOH·H₂O) (1.1 eq)

-

Tetrahydrofuran (THF), analytical grade

-

Deionized Water (H₂O)

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

Step-by-Step Methodology

-

Substrate Dissolution: Dissolve Methyl 6-fluoropyrazine-2-carboxylate (1.0 eq) in a 3:1 mixture of THF:H₂O to achieve a substrate concentration of 0.2 M.

-

Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

-

Base Addition: Prepare a 1.0 M aqueous solution of LiOH·H₂O (1.1 eq). Add this solution dropwise to the reaction mixture over 5 minutes to prevent localized exothermic spikes that could trigger SNAr[3].

-

Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes, then allow it to slowly warm to room temperature. Monitor the reaction via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes). The starting material should be fully consumed within 1 to 1.5 hours.

-

Volatile Removal: Once complete, concentrate the reaction mixture under reduced pressure (at a bath temperature strictly

30 °C) to remove the majority of the THF. Causality insight: Removing THF prevents the formation of a miscible organic-aqueous single phase during extraction and prevents undesired re-esterification during acidification. -

pH-Controlled Isolation: Cool the remaining aqueous phase to 0 °C. Carefully acidify dropwise with 1M HCl until the pH reaches exactly 2.0 to 3.0 [3].

-

Extraction: Extract the aqueous layer with EtOAc (3 × 20 mL). Combine the organic layers, wash with brine, dry over anhydrous

, filter, and concentrate in vacuo to yield the pure 6-fluoropyrazine-2-carboxylic acid.

Figure 2. Experimental workflow and self-validation logic for chemoselective hydrolysis.

Analytical Validation & Troubleshooting (The Self-Validating System)

To ensure the trustworthiness of the isolated product, the protocol relies on two critical field-proven validation checkpoints:

A. The pH Causality Check

The pKa of pyrazine-2-carboxylic acid derivatives typically hovers around 2.9.

-

If the pH is > 4: The product remains ionized as a water-soluble carboxylate salt and will not extract into the EtOAc layer.

-

If the pH is < 1: The highly electron-deficient pyrazine ring nitrogens can become protonated, forming a zwitterion or hydrochloride salt that is equally trapped in the aqueous phase.

-

Validation: Precision pH paper or a calibrated pH meter reading of 2.0–3.0 guarantees the molecule is in its neutral, lipophilic state for maximum extraction recovery.

B. NMR Spectroscopic Validation

Because SNAr is a silent reaction visually (both target and byproduct are often white/off-white powders), Nuclear Magnetic Resonance (NMR) is the ultimate self-validating tool.

- F NMR: The presence of a sharp signal (typically between -80 to -90 ppm, depending on the deuterated solvent) definitively confirms the C–F bond survived the basic conditions. If the signal vanishes, SNAr has occurred.

-

H NMR: The pyrazine ring protons (H3 and H5) will exhibit characteristic heteronuclear coupling with the fluorine atom (typically

References

-

ResearchGate. "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions". ResearchGate Publications. Available at: [Link]

Sources

Nucleophilic aromatic substitution (SNArS_NArSNAr) on Methyl 6-fluoropyrazine-2-carboxylate

Application Note: Nucleophilic Aromatic Substitution ( ) on Methyl 6-fluoropyrazine-2-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Methyl 6-fluoropyrazine-2-carboxylate (CAS: 2110213-10-8)

Executive Summary & Mechanistic Rationale

In modern drug discovery, functionalized pyrazines are privileged pharmacophores, frequently serving as core scaffolds in antiviral therapeutics (e.g., Favipiravir analogues) and kinase inhibitors[1]. Methyl 6-fluoropyrazine-2-carboxylate is an elite electrophilic hub for Nucleophilic Aromatic Substitution (

The exceptional reactivity of this molecule is governed by three synergistic factors:

-

Pyrazine Core: The two highly electronegative nitrogen atoms in the aromatic ring exert strong inductive and resonance electron-withdrawing effects, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy[2].

-

C2-Ester Activation: The methyl carboxylate group at the C2 position provides additional resonance stabilization for the anionic intermediate formed during nucleophilic attack.

-

C6-Fluorine Leaving Group: Unlike aliphatic

reactions where bond-breaking is rate-determining, the rate-determining step in

Addition-elimination

Comparative Reactivity Data

Understanding the causality behind leaving group and nucleophile selection is critical for optimizing reaction conditions. Table 1 summarizes the quantitative and qualitative reactivity profiles for 6-halopyrazine-2-carboxylates.

Table 1: Comparative Reactivity Profile for

| Leaving Group | Nucleophile Class | Relative Rate | Optimal Temp | Typical Yield | Mechanistic Rationale |

| Fluorine (-F) | 2° Amines | Very Fast | 0°C to RT | >90% | High electronegativity stabilizes the transition state[3]. |

| Chlorine (-Cl) | 2° Amines | Moderate | 60°C to 80°C | 70–85% | Lower electronegativity; requires thermal activation[2]. |

| Fluorine (-F) | Alkoxides | Extremely Fast | -10°C to 0°C | >85% | Hard nucleophile reacts rapidly with the hard electrophilic C6 center. |

| Fluorine (-F) | Thiolates | Fast | RT | >90% | High polarizability of sulfur accelerates orbital overlap. |

Experimental Workflow & Protocols

The following protocols are designed as self-validating systems . Every step includes causality-driven choices and in-process controls (IPCs) to ensure scientific integrity and reproducibility.

Standardized

Protocol A: C6-Amination using Secondary Amines (e.g., Morpholine)

Objective: Synthesis of Methyl 6-morpholinopyrazine-2-carboxylate.

-

Causality in Setup: We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the generated HF. If HF is not neutralized, it will protonate the morpholine, destroying its nucleophilicity and stalling the reaction[3]. Anhydrous Acetonitrile (MeCN) is chosen as a polar aprotic solvent to solvate the transition state without hydrogen-bonding to the nucleophile.

Step-by-Step Methodology:

-

Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 6-fluoropyrazine-2-carboxylate (1.0 eq, 5.0 mmol) and anhydrous MeCN (25 mL, 0.2 M).

-

Base Addition: Add DIPEA (2.0 eq, 10.0 mmol) to the solution. Cool the reaction mixture to 0°C using an ice-water bath.

-

Nucleophile Addition: Add morpholine (1.1 eq, 5.5 mmol) dropwise over 5 minutes. Rationale: Dropwise addition prevents localized exothermic spikes that could lead to ester hydrolysis if trace moisture is present.

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2 hours.

-

Self-Validation Checkpoint 1 (IPC): Sample 10 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS. Validation criteria: The reaction is complete when the starting material mass (

) is <2% relative to the product mass ( -

Workup: Concentrate the reaction mixture under reduced pressure to remove MeCN. Dissolve the crude residue in Ethyl Acetate (50 mL). Wash with saturated aqueous

(2 x 25 mL) followed by brine (25 mL). -

Self-Validation Checkpoint 2 (pH Check): Test the pH of the aqueous wash. It must be mildly basic (pH 8-9) to ensure the newly formed morpholino-pyrazine remains unprotonated and partitions entirely into the organic phase.

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure product.

Protocol B: C6-Etherification using Alkoxides

Objective: Synthesis of Methyl 6-methoxypyrazine-2-carboxylate.

-

Causality in Setup: When using alkoxides, the solvent must strictly match the nucleophile (e.g., Sodium Methoxide in Methanol) to prevent transesterification at the C2-ester position. Furthermore, the reaction must be kept strictly at 0°C because alkoxides are highly reactive "hard" nucleophiles that can attack the ester carbonyl if thermal energy is too high.

Step-by-Step Methodology:

-

Preparation: Dissolve Methyl 6-fluoropyrazine-2-carboxylate (1.0 eq, 5.0 mmol) in anhydrous Methanol (25 mL) under an inert

atmosphere. Cool to 0°C. -

Nucleophile Addition: Slowly add a 0.5 M solution of Sodium Methoxide in Methanol (1.05 eq, 5.25 mmol) dropwise over 15 minutes.

-

Reaction: Stir strictly at 0°C for 1 hour. Do not allow the reaction to warm to RT.

-

Self-Validation Checkpoint 1 (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The highly polar starting material spot should be cleanly replaced by a slightly higher Rf product spot.

-

Quench (Critical Step): Quench the reaction at 0°C by adding 1M HCl dropwise until the pH reaches 6-7. Rationale: Neutralizing the excess methoxide before concentration prevents base-catalyzed ester cleavage during solvent removal.

-

Isolation: Concentrate the methanol under reduced pressure. Partition the residue between Dichloromethane (50 mL) and water (25 mL). Extract the aqueous layer with DCM (2 x 25 mL). Dry the combined organics over

, filter, and concentrate to afford the product.

References

- Source: Organic & Biomolecular Chemistry (RSC Publishing)

- Title: Process for preparation of favipiravir (WO2021240295A1)